molecular formula C9H6Cl2N2 B1273164 5-(3,4-dichlorophenyl)-1H-pyrazole CAS No. 154257-68-8

5-(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B1273164
CAS No.: 154257-68-8
M. Wt: 213.06 g/mol
InChI Key: QQXLTXZREKUSII-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-pyrazole, also known as 5-DCPR, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule that has been studied for its potential to act as a therapeutic agent in various medical conditions. This compound has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, as well as its potential to act as an antioxidant.

Scientific Research Applications

Anti-Inflammatory and Antimicrobial Applications

  • Inhibition of Phospholipase A2 : A study found that certain 2-pyrazoline analogues, including variants of 5-(3,4-dichlorophenyl)-1H-pyrazole, exhibited significant inhibition of phospholipase A2, suggesting potential as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

  • Antibacterial Activity : Another study synthesized novel series of DNA gyrase inhibitors, including 5-[(E)-2-arylvinyl]pyrazoles, which demonstrated potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).

Structural and Molecular Studies

  • Crystallographic Analysis : The structural elucidation of a novel pyrazole derivative, closely related to this compound, was performed using crystallography, showing unique molecular interactions and stability factors (Naveen et al., 2018).

  • Computational Studies : A detailed computational study on a similar compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, was conducted to understand its chemical reactivity and molecular properties (Pathade et al., 2020).

Anticancer Potential

  • Targeting Microbial Prostaglandin Synthesis : The study of two pyrazole compounds, including (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, suggested their potential as anticancer agents by negatively affecting human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).

  • Novel Pyrazole Derivatives for Cancer Therapy : Another research synthesized new pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties, showing promising results as antimicrobial and anticancer agents (Hafez et al., 2016).

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLTXZREKUSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371108
Record name 3-(3,4-Dichlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-68-8
Record name 3-(3,4-Dichlorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154257-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (2.840 g, 9.56 mmol) and 10% HCl in EtOH (1.9 mmol/ml) (10 ml) were added into a flask and stirred over the weekend at RT. The mixture was then evaporated. Water (45 ml) was added and the mixture was neutralized with saturated NaHCO3. The mixture was extracted with ethyl acetate and the combined organic phases dried with Na2SO4. The drying agent was filtered off and the resulting mixture evaporated and dried with vacuum at 40° C. The product was used as such, without any further purifications. 1H-NMR (400 MHz; DMSO-d6): δ 6.83-6.86 (m, 1H), 7.65 (d, 1H), 7.72-7.86 (m, 2H), 8.05 (d, 1H), 13.06 (s, 1H).
Name
5-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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